Atipamezole hydrochloride

Vue d'ensemble

Description

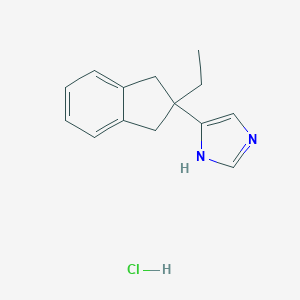

Le chlorhydrate d’atipamézole est un antagoniste α2-adrénergique synthétique principalement utilisé en médecine vétérinaire. Il est connu pour sa capacité à inverser les effets sédatifs et analgésiques de la dexmédétomidine et de la médétomidine chez les chiens . Le nom chimique du chlorhydrate d’atipamézole est 4-(2-éthyl-2,3-dihydro-1H-indén-2-yl)-1H-imidazole chlorhydrate, et sa formule moléculaire est C14H16N2•HCl .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate d’atipamézole implique plusieurs étapes. Une méthode courante commence par la réaction du 1-trityl-1H-imidazole-4-carboxaldéhyde avec l’ortho-xylène en présence d’acide acétique pour former un intermédiaire. Cet intermédiaire est ensuite alkylé en utilisant du carbonate de potassium et de l’iodoéthane dans l’acétone pour produire le produit souhaité . La dernière étape implique l’hydrogénation en présence d’un catalyseur palladium/carbone sous haute pression et température pour donner du chlorhydrate d’atipamézole .

Méthodes de production industrielle

La production industrielle du chlorhydrate d’atipamézole suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l’efficacité et la rentabilité, assurant un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d’atipamézole subit diverses réactions chimiques, notamment:

Oxydation: L’atipamézole peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction: Le composé peut être réduit en son amine correspondante.

Substitution: L’atipamézole peut subir des réactions de substitution, en particulier au niveau du cycle imidazole.

Réactifs et conditions courants

Oxydation: Les oxydants courants incluent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction: Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution: Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la réduction produit généralement l’amine correspondante .

Applications de la recherche scientifique

Le chlorhydrate d’atipamézole a un large éventail d’applications de recherche scientifique:

Chimie: Il est utilisé comme réactif dans diverses réactions et études chimiques.

Biologie: L’atipamézole est utilisé pour étudier le rôle des récepteurs α2-adrénergiques dans les systèmes biologiques.

Médecine: Il est principalement utilisé en médecine vétérinaire pour inverser les effets des sédatifs chez les animaux.

Applications De Recherche Scientifique

Pharmacological Properties

Atipamezole is characterized by its selective antagonism of α2-adrenergic receptors, which facilitates the reversal of sedation and analgesia. Its pharmacokinetics indicate rapid absorption following intramuscular administration, with peak plasma concentrations achieved approximately 10 minutes post-injection in dogs. The drug effectively crosses the blood-brain barrier, ensuring rapid onset of action .

Key Pharmacokinetic Parameters:

- Half-life: Approximately 1.3 hours in rats and 2.6 hours in dogs.

- Administration Routes: Primarily intramuscular; off-label intravenous use has been documented but carries risks of cardiovascular complications .

Clinical Applications

Atipamezole is predominantly utilized in veterinary settings for the following purposes:

- Reversal of Sedation:

- Management of Toxicities:

- Pain Management:

Research Applications

Recent studies have explored the potential of atipamezole beyond its established veterinary applications:

- Anti-Parkinsonian Research:

Atipamezole has been investigated as a potential treatment for Parkinson's disease due to its effects on dopaminergic signaling pathways. Preliminary research suggests it may enhance dopaminergic activity, although further studies are required to validate these findings .

Case Studies

Several case studies highlight the effectiveness and safety of atipamezole in clinical settings:

Mécanisme D'action

Le chlorhydrate d’atipamézole exerce ses effets en inhibant de manière sélective et compétitive les récepteurs α2-adrénergiques. En bloquant ces récepteurs, l’atipamézole inverse les effets sédatifs et analgésiques des agonistes α2-adrénergiques comme la dexmédétomidine et la médétomidine . Cette action conduit à une augmentation du rythme cardiaque, de la pression artérielle et de la fréquence respiratoire, contrecarrant les effets dépresseurs des agonistes .

Comparaison Avec Des Composés Similaires

Composés similaires

Dexmédétomidine: Un agoniste α2-adrénergique utilisé pour la sédation et l’analgésie.

Médétomidine: Un autre agoniste α2-adrénergique avec des utilisations similaires à celles de la dexmédétomidine.

Unicité du chlorhydrate d’atipamézole

Le chlorhydrate d’atipamézole est unique en raison de sa grande spécificité et sélectivité pour les récepteurs α2-adrénergiques, ce qui en fait un agent de renversement efficace pour les agonistes α2-adrénergiques. Son début d’action rapide et son faible taux d’effets secondaires le distinguent encore des autres composés .

Activité Biologique

Atipamezole hydrochloride is a synthetic α2-adrenergic receptor antagonist primarily used in veterinary medicine to reverse sedation induced by α2-adrenergic agonists such as dexmedetomidine and medetomidine. This compound has garnered attention for its efficacy in restoring normal physiological functions after sedation, making it a critical agent in veterinary anesthesia protocols.

Atipamezole functions as a competitive antagonist at α2-adrenergic receptors. It does not directly interact with dexmedetomidine but competes for receptor binding sites due to structural similarities. By blocking these receptors, atipamezole effectively reverses the sedative and analgesic effects of α2-agonists, restoring normal cardiovascular function and consciousness levels in treated animals .

Pharmacokinetics

Atipamezole is characterized by rapid absorption following intramuscular (IM) administration, reaching maximum serum concentration within approximately 10 minutes. Its elimination half-life varies between species, approximately 2.6 hours in dogs and 1.3 hours in rats . The compound undergoes extensive hepatic metabolism, primarily through glucuronidation, with metabolites excreted mainly via urine .

Cardiovascular Effects

Atipamezole has been shown to significantly influence cardiovascular parameters post-sedation:

- Heart Rate (HR) : In studies involving dogs sedated with dexmedetomidine, administration of atipamezole led to an increase in HR from baseline values within minutes of injection .

- Mean Arterial Pressure (MAP) : A high dose of atipamezole (50 μg/kg) resulted in a significant decrease in MAP compared to saline controls, indicating effective reversal of the hypotensive effects caused by dexmedetomidine .

Case Studies

-

Dexmedetomidine-Sedated Cats : A study evaluated the administration of atipamezole in cats previously sedated with dexmedetomidine. Results indicated that atipamezole effectively restored normal HR and MAP, although it did not significantly increase cardiac output or stroke volume compared to saline treatment .

Treatment Group Heart Rate (bpm) MAP (mmHg) Saline 60 150 ± 25 A-HD (50 μg/kg) Increased Decreased A-LD (25 μg/kg) Increased Decreased - Repeated Sedation Studies : In a study involving repeated sedation with medetomidine followed by atipamezole administration, no significant adverse cardiac events were observed, indicating the safety and efficacy of repeated use of atipamezole for reversing sedation without long-term cardiovascular damage .

Efficacy in Various Species

Atipamezole's efficacy has been documented across multiple species:

- Dogs : Rapid recovery from sedation was noted, with most dogs able to stand within 5–10 minutes after administration .

- Cats : While effective in reversing sedation, some studies noted that atipamezole did not restore HR or cardiac index as effectively as expected, highlighting variability based on species and dosage .

- Wildlife Applications : Atipamezole has also been utilized in wildlife management, successfully reversing sedation in caribou without adverse effects on vital signs .

Propriétés

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCVCJAQMHDWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048583 | |

| Record name | Atipamezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104075-48-1 | |

| Record name | 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104075-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does atipamezole hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective α2-adrenergic receptor antagonist. [, , , , , ] This means it binds to α2-adrenergic receptors, blocking the actions of agonists like medetomidine and xylazine. By antagonizing these receptors, atipamezole reverses the effects of α2-agonists, which include sedation, analgesia, and cardiovascular depression. [, , , , , , , ] For instance, it can increase plasma norepinephrine concentration by fivefold after intravenous administration. []

Q2: Can you provide the structural characterization of this compound?

A2: While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, one study focuses on the crystal and molecular structure of atipamezole base and this compound. [] This suggests that further research on this specific paper could provide the required structural information.

Q3: What is the in vitro and in vivo efficacy of this compound?

A4: While the provided abstracts don't elaborate on specific in vitro cell-based assays, they highlight the efficacy of this compound in reversing the effects of α2-agonists in various animal models, including raccoons [], dogs [], calves [], impalas [], nyalas [], elephants [], moose [], and red deer. [] These studies highlight its efficacy in reversing sedation and other physiological effects induced by α2-agonists in a range of species.

Q4: What drug delivery and targeting strategies are being investigated for this compound?

A6: One study investigated buccal delivery of this compound in humans, demonstrating its potential as a non-invasive route of administration. [] This delivery method takes advantage of the drug's good absorption through the oral mucosa. []

Q5: Is there any information on the environmental impact and degradation of this compound?

A5: The provided abstracts do not discuss the environmental impact or degradation of this compound. This highlights a potential area for further research, especially considering its use in wildlife immobilization and potential release into the environment.

Q6: What is known about the dissolution and solubility of this compound?

A9: One study characterizes the physicochemical characteristics of this compound, which might include information on dissolution and solubility. [] This suggests that further investigation into this specific research paper might yield the desired information.

Q7: What is the historical context and what are the milestones in research related to this compound?

A11: While the provided abstracts don't offer a historical overview, a 2002 survey in Quebec highlights the early perceptions and adoption of medetomidine and atipamezole in veterinary practice. [] This survey reveals the initial hesitations and the need for further education on these drugs, marking a specific point in the timeline of atipamezole research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.